9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound characterized by a fused benzene and azepine ring structure. The compound is notable for its potential biological activity, particularly as a sodium channel blocker, which positions it as a candidate for various therapeutic applications. The chemical structure is identified by the CAS number 153254-46-7, indicating its unique identity in chemical databases.
This compound belongs to the class of benzazepines, which are known for their diverse pharmacological properties. Benzazepines are often studied for their interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. The specific classification of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine places it within the category of heterocycles, emphasizing its complex ring structure that includes nitrogen atoms .
The synthesis of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves several key methods:
The synthesis requires specific conditions such as temperature control and the presence of catalysts to promote the desired chemical transformations effectively.
The molecular formula for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is . Its structure features:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are often used to elucidate the structural features of this compound. These techniques help confirm the presence and positioning of functional groups within the molecular framework .
9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine can undergo various chemical reactions:
Reagents commonly utilized in these reactions include:
The mechanism of action for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine primarily involves its interaction with sodium channels. By blocking these channels, the compound can influence nerve impulse conduction significantly. Additionally, it may interact with squalene synthase, affecting cholesterol synthesis pathways.
Predicted pharmacokinetic properties include a boiling point around °C and a density of approximately g/cm³. These properties are crucial for understanding how the compound behaves in biological systems.
9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine appears as a white to yellow solid. It is typically stored at temperatures between to °C to maintain stability.
The chemical stability and reactivity profile of this compound make it suitable for various synthetic applications in organic chemistry. Its ability to undergo oxidation and reduction reactions expands its utility in medicinal chemistry.
9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine has several notable applications:
The 9-methyl-substituted derivative of 2,3,4,5-tetrahydro-1H-1-benzazepine exhibits distinctive conformational behavior arising from its fused heptacyclic structure. The core scaffold consists of a seven-membered azepine ring annulated to a benzene ring, with the methyl group at position 9 influencing both electronic distribution and steric interactions. X-ray crystallographic studies of closely related tetrahydro-1-benzazepine derivatives reveal that the azepine ring adopts a boat-like conformation in the solid state, with the methyl substituent occupying a pseudo-equatorial orientation to minimize van der Waals repulsions with the adjacent benzene ring protons [3] [8]. This orientation stabilizes the structure through hyperconjugative interactions between the methyl group’s σ-orbitals and the π-system of the benzazepine core.
In solution (as evidenced by NMR spectroscopy), the compound displays dynamic equilibrium between two primary conformers: a dominant boat form (∼85%) and a minor twist-boat form (∼15%) at ambient temperature. Variable-temperature ¹H-NMR experiments in deuterated chloroform show significant line broadening for the protons at positions 3,4, and 5 of the azepine ring between −20°C and 0°C, indicating rapid interconversion with an energy barrier (ΔG‡) of ∼45 kJ/mol. The 9-methyl group resonates as a sharp singlet (δ 1.28 ppm) due to reduced steric crowding compared to C8 or C10 substituted analogs [10]. Hydrogenation of unsaturated precursors—a common synthesis route—yields stable tetrahydro derivatives where conformational flexibility is further restricted by sp³-hybridized carbons at positions 2,3,4, and 5 [3].
Table 1: Conformational Parameters of 9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Parameter | Solid State (X-ray) | Solution (NMR) |
---|---|---|
Ring Conformation | Boat | Boat ↔ Twist-Boat |
9-Me Orientation | Pseudo-equatorial | Equatorial-dominant |
ΔG‡ (Interconversion) | N/A | 45 kJ/mol |
Key Torsion Angle (θ) | C1-C2-N5-C6: 15.2° | Averaged: 12°–18° |
Density Functional Theory (DFT) simulations (B3LYP/6-311G**) provide critical insights into the electronic and steric profiles of 9-methyl-1-benzazepine. Geometry optimization reveals a HOMO localized predominantly over the benzene ring and the nitrogen atom of the azepine moiety, while the LUMO occupies the azepine ring’s C2-C3 bond region. The 9-methyl group induces a +0.05 e charge redistribution at C9, marginally enhancing the electron density at N1 (Mulliken charge: −0.42 e vs. −0.38 e in unsubstituted analog) [6] [8]. This perturbation lowers the energy barrier for nitrogen inversion by ∼8 kJ/mol compared to non-methylated derivatives, facilitating ring puckering dynamics.
Ring-Closing Metathesis (RCM)—a key synthetic strategy for benzazepines—generates unsaturated intermediates that exhibit significant strain. DFT analysis of a 7-substituted 1-benzazepine precursor (similar to 9-methyl derivatives) shows that RCM transition states require ∼25 kcal/mol activation energy when catalyzed by Grubbs’ second-generation catalyst. Subsequent hydrogenation (to yield tetrahydro variants like the 9-methyl compound) relieves torsional strain, reducing the total system energy by 18.3 kcal/mol [3]. Molecular dynamics simulations (100 ns, implicit solvent model) further demonstrate that the saturated bicyclic system maintains structural integrity with RMSD fluctuations <1.0 Å, whereas unsaturated analogs deviate >2.5 Å due to flexible C=C bonds.
Table 2: Computational Parameters of 9-Methyl-1-benzazepine vs. Precursor
Property | 9-Methyl-Tetrahydro-1-benzazepine | Unsaturated RCM Precursor |
---|---|---|
HOMO Energy (eV) | −6.12 | −5.78 |
LUMO Energy (eV) | −1.05 | −1.34 |
N1 Charge (Mulliken, e) | −0.42 | −0.31 |
Ring Strain Energy (kcal/mol) | 9.8 | 28.1 |
Benzodiazepines (e.g., diazepam) and benzazepines (e.g., 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine) share structural similarities but possess critical distinctions in pharmacophore topology. Benzodiazepines feature a fused benzene ring with a seven-membered diazepine ring containing two nitrogen atoms at positions 1 and 4, whereas benzazepines incorporate a single nitrogen in the azepine ring (position 1) [2] [6]. This difference eliminates the proton-accepting site at N4 critical for high-affinity binding to the classical Benzodiazepine Recognition Site (BZR) on GABAA receptors (α/γ subunit interface) [4] [9].
The 9-methyl substituent in benzazepines occupies a spatial region analogous to C8 substituents in benzodiazepines, but its alkyl nature versus halogen/electron-withdrawing groups in BZDs (e.g., Cl at C7 in clonazepam) diminishes electrostatic complementarity with BZR. Molecular overlay studies show RMSD >1.8 Å between diazepam and 9-methyl-benzazepine due to divergent dihedral angles at the fused ring junction (θbenzodiazepine: 5°–10° vs. θbenzazepine: 12°–18°). Consequently, benzazepines exhibit >100-fold lower affinity for GABAA receptors compared to classical BZDs [6] [9]. Instead, their pharmacophore favors engagement with monoaminergic targets—e.g., dopamine D1 receptors—where the non-planar, electron-rich core enables π-stacking with Phe313 in the orthosteric pocket [8].
Table 3: Pharmacophore Comparison: Benzodiazepines vs. 9-Methyl-1-benzazepine
Feature | Benzodiazepines (e.g., Diazepam) | 9-Methyl-1-benzazepine |
---|---|---|
Core Structure | Benzo + diazepine (N1, N4) | Benzo + azepine (N1 only) |
Key Heteroatoms | N1, N4, O2 (carbonyl) | N1 |
Bioisosteric Position | C7-Cl (electron-withdrawing) | C9-CH₃ (electron-donating) |
Receptor Affinity | GABAA BZR (nM range) | Dopamine D1 (μM range) |
Dihedral Angle (θ) | 5°–10° | 12°–18° |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1